1,10-Diazacyclooctadecane
Description
Historical Evolution of Macrocyclic Diaza-Crown Ethers
The journey into macrocyclic chemistry was ignited in 1967 by Charles Pedersen, a chemist at DuPont, who accidentally synthesized a cyclic polyether while attempting to prepare a linear complexing agent. newworldencyclopedia.orgmdpi.comiipseries.org This serendipitous discovery of what he named "crown ethers" unveiled a new class of compounds capable of strongly binding alkali metal cations. newworldencyclopedia.orgmdpi.com Pedersen's initial work, which involved the synthesis of dibenzo-18-crown-6, quickly demonstrated that these macrocycles could form stable complexes with specific cations, with the solubility of the complex being significantly higher than the crown ether alone. mdpi.comiipseries.org This pioneering research laid the foundation for the field of host-guest chemistry and was a critical factor in the development of supramolecular chemistry, a field for which Pedersen, along with Donald Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987. mdpi.com
Following Pedersen's discovery, chemists worldwide began to explore structural modifications of the original crown ethers to tune their properties. google.com A significant advancement was the substitution of one or more oxygen atoms in the macrocyclic ring with other heteroatoms, particularly nitrogen, leading to the creation of aza-crown and diaza-crown ethers. google.com The introduction of nitrogen atoms, as seen in 1,10-Diazacyclooctadecane (also known as Diaza-18-crown-6), added new dimensions to the functionality of these macrocycles. newworldencyclopedia.orgchemimpex.com The nitrogen atoms provide sites for functionalization, allowing for the attachment of various side arms or "lariats," which can further influence the binding properties and applications of the molecule. tandfonline.com This evolution from simple crown ethers to more complex, functionalized diaza-derivatives marked a significant expansion of the field, enabling the design of highly specific receptors for a wide range of chemical species. researchgate.netrsc.org
Fundamental Principles of Macrocyclic Chemistry Pertinent to this compound
The chemistry of this compound is governed by the core principles of macrocyclic and supramolecular chemistry. At its heart is the concept of "host-guest" interaction, where the macrocycle (the host) possesses a cavity that can encapsulate a smaller molecule or ion (the guest). researchgate.netrsc.org Crown ethers, in general, feature a hydrophobic exterior and a hydrophilic interior cavity lined with oxygen atoms, which are well-positioned to coordinate with cations. newworldencyclopedia.orgnih.gov
A defining principle is the selective binding of cations, which is largely determined by the relative sizes of the cation and the macrocycle's cavity. newworldencyclopedia.org For instance, 18-crown-6 (B118740) shows a high affinity for the potassium cation (K⁺) because the ion's diameter is a near-perfect fit for the cavity. newworldencyclopedia.org Similarly, the 18-membered ring of this compound is ideally sized for complexing potassium ions. google.com
The introduction of two nitrogen atoms in the this compound ring introduces several key features:
Additional Coordination Sites: The nitrogen atoms, along with the oxygen atoms, act as donor atoms that can coordinate with a central metal ion.
pH Sensitivity: The nitrogen atoms are basic and can be protonated in acidic conditions. This property can be exploited to control the binding and release of guest ions by altering the pH of the solution. nih.gov
Functionalization: The secondary amine groups are reactive sites that allow for the covalent attachment of other chemical groups. This enables the synthesis of a vast array of derivatives with tailored properties for specific applications. mdpi.comnih.gov
These fundamental principles allow this compound to act as a versatile building block, forming stable and selective complexes and serving as a platform for more intricate molecular architectures.
| Property | Value |
|---|---|
| Synonym | 1,10-Diaza-18-crown-6 chemimpex.com |
| Molecular Formula | C₁₂H₂₆N₂O₄ chemimpex.com |
| Molecular Weight | 262.35 g/mol chemimpex.com |
| CAS Number | 23978-55-4 chemimpex.com |
| Appearance | White to off-white powder chemimpex.com |
| Melting Point | 111 - 114 °C chemimpex.com |
Significance of this compound in Contemporary Supramolecular and Coordination Chemistry Research
This compound is a highly valued compound in modern research due to its role as a versatile ligand and supramolecular building block. chemimpex.com In coordination chemistry, it readily forms stable complexes with a wide variety of metal ions, including alkali metals, alkaline earth metals, transition metals, and lanthanides. chemimpex.comacs.org The ability of its oxygen and nitrogen donor atoms to chelate metal ions makes it an excellent candidate for applications in catalysis and materials science. chemimpex.com For example, derivatives of diaza-crown ethers have been investigated for their ability to catalyze reactions by binding and activating substrates. The formation of proton transfer compounds with carboxylic acids further highlights its utility in creating complex supramolecular assemblies held together by non-covalent interactions like hydrogen bonds. researchgate.net
In supramolecular chemistry, the significance of this compound lies in its use as a foundational structure for creating more complex host molecules. researchgate.netontosight.ai The two nitrogen atoms serve as convenient handles for derivatization, allowing researchers to append functional groups that can act as chromophores, fluorophores, or additional binding sites. tandfonline.comum.edu.mt This has led to the development of sophisticated molecular sensors. For instance, by attaching a fluorescent group, a sensor can be designed to signal the presence of a specific metal ion through changes in its fluorescence emission, a process that can be based on mechanisms like photo-induced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov These tailored macrocycles are instrumental in fields such as analytical chemistry for the selective detection of ions. chemimpex.com
Overview of Research Trajectories for this compound and its Derivatives
Current and future research involving this compound and its derivatives is diverse and expanding into numerous cutting-edge applications. The ability to functionalize the macrocycle's nitrogen atoms is a primary driver of this innovation. iipseries.org
Key research trajectories include:
Molecular Sensing: A major area of focus is the development of chemosensors for detecting specific ions and molecules. nih.gov By attaching fluorophores to the diaza-crown ether framework, researchers have created sensors that can detect metal ions like Ca²⁺ with high selectivity. nih.gov Other derivatives have been synthesized for use as chiral selectors in capillary electrophoresis, enhancing the separation of enantiomers. nih.gov
Drug Delivery Systems: The unique structure of diaza-crown ethers allows them to encapsulate drug molecules, potentially enhancing their solubility, bioavailability, and targeted delivery. chemimpex.comontosight.ai Researchers are exploring derivatives as carriers for anticancer drugs, with studies showing that complexation can reduce the toxicity of the drug to normal cells while maintaining its efficacy against cancer cells. researchgate.netmdpi.com
Materials Science: Derivatives of this compound are being incorporated into new materials. ontosight.ai This includes the development of polymers with ion-conductive properties and materials designed for environmental remediation, such as the capture of heavy metals from wastewater.
Biomedical and Pharmaceutical Applications: There is growing interest in the biological activities of diaza-crown ether derivatives themselves. mdpi.com Some adamantane (B196018) derivatives have shown significant antiproliferative and cytotoxic activity against tumor cell lines, indicating their potential as anticancer agents. google.comnih.gov Lipophilic derivatives are also being studied for their ability to transport ions across biological membranes. researchgate.net
| Derivative Type | Application Area | Brief Description | Reference |
|---|---|---|---|
| N,N'-bis(β-D-ureidocellobiosyl) derivative | Drug Delivery | Tested as a carrier for the anticancer drug carmustine, showing reduced toxicity to normal cells. | researchgate.netmdpi.com |
| Diacylated derivatives | Ion Sensing | Used as a template for fluorescent sensors for calcium ions. | nih.gov |
| Adamantane derivatives | Anticancer Agents | Demonstrated antiproliferative and cytotoxic activity against various tumor cell lines. | google.com |
| Chiral derivatives | Analytical Chemistry | Act as chiral selectors in capillary electrophoresis for separating amino acid derivatives. | nih.gov |
| N,N'-bis(7-nitro-2,1,3-benzoxadiazole) derivative | Fluorescent Probes | Synthesized as a fluorescent compound with potential biomedical applications for ion transport studies. | lew.ro |
| Pyrrolidinedione derivatives | Supramolecular Chemistry | Explored as building blocks for complex architectures and potential ligands for metal ions. | ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
296-30-0 |
|---|---|
Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
1,10-diazacyclooctadecane |
InChI |
InChI=1S/C16H34N2/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17-13-9-5-1/h17-18H,1-16H2 |
InChI Key |
DQXNDQIWVQIEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCNCCCCCCCCNCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 1,10 Diazacyclooctadecane
Established Synthetic Pathways to the 1,10-Diazacyclooctadecane Macrocycle
The construction of large cyclic molecules like this compound is a significant synthetic challenge, primarily due to the entropic unfavorability of bringing two reactive ends of a long linear precursor together for ring closure. Competing intermolecular polymerization reactions often dominate, leading to low yields of the desired macrocycle. researchgate.netrnlkwc.ac.inwikipedia.org To overcome this, several specialized strategies have been developed.
High-Dilution Cyclization Techniques
The principle of high-dilution is a classic and widely employed strategy to favor intramolecular cyclization over intermolecular polymerization. wikipedia.org By maintaining an extremely low concentration of the linear precursor (typically 10⁻³ M or less) throughout the reaction, the probability of one reactive end of a molecule encountering another molecule is significantly reduced, while the probability of its own two ends meeting remains unaffected. rnlkwc.ac.in This is often achieved by the slow addition of the acyclic starting materials, such as a diamine and a dihalide, to a large volume of solvent using syringe pumps.
A prominent method for the synthesis of polyaza macrocycles is the Richman-Atkins cyclization. squarespace.comresearchgate.net This approach typically involves the reaction of a bis-sulfonamide salt with an alkyl dihalide or ditosylate in a polar aprotic solvent like dimethylformamide (DMF). squarespace.comresearchgate.net The bulky sulfonamide protecting groups (often p-toluenesulfonyl, or "tosyl" groups) can help pre-organize the linear precursor into a conformation that favors cyclization, sometimes obviating the need for strict high-dilution conditions. squarespace.com The general reaction is depicted below:
Scheme 1: General representation of the Richman-Atkins cyclization for synthesizing a disulfonated this compound precursor.
The resulting N,N'-ditosylated macrocycle is stable, but harsh conditions, such as the use of hot concentrated sulfuric acid or sodium in liquid ammonia (B1221849), are often required for the subsequent removal of the tosyl groups to yield the free diamine. squarespace.comnih.gov
Metal-Templated Synthesis Approaches
Metal-templated synthesis utilizes the coordinating ability of a metal ion to act as a template, organizing and holding the reactive components in close proximity to facilitate the desired cyclization reaction. e-bookshelf.denih.gov This "template effect" effectively creates a high local concentration of the reactants around the metal center, promoting an intramolecular or pseudo-intramolecular ring-closing reaction. e-bookshelf.de
In the context of synthesizing polyaza macrocycles, a metal ion of an appropriate size can coordinate to the donor atoms of two different precursor molecules, orienting their reactive ends toward each other for a high-yield cyclization. researchgate.netrsc.org Alkaline earth and lanthanide ions are often effective templates for the assembly of large-ring macrocycles due to their accommodating coordination spheres. researchgate.net The metal ion is typically removed after the macrocycle has been formed. This method can be particularly effective for [2+2] condensations of dicarbonyls and diamines to form large macrocyclic imines, which can then be reduced to the corresponding saturated aza macrocycle.
| Method | Principle | Typical Reactants | Key Advantage |
| High-Dilution Cyclization | Minimizes intermolecular reactions by maintaining very low reactant concentrations. researchgate.netwikipedia.org | α,ω-Diamine and α,ω-dihalide/ditosylate. | General applicability for many ring sizes. |
| Richman-Atkins Cyclization | Reaction of a bis-sulfonamide with a bis-electrophile; bulky groups may favor cyclization. squarespace.comresearchgate.net | N,N'-ditosyl diamine and a diol ditosylate. | Often efficient without strict high dilution. squarespace.com |
| Metal-Templated Synthesis | A metal ion organizes precursors in a conformation that favors ring closure. e-bookshelf.denih.gov | Dicarbonyls and diamines. | Can lead to high yields of specific ring sizes. researchgate.net |
Stepwise Linear Precursor Assembly and Macrocyclization
This strategy involves the methodical, step-by-step construction of a precise linear open-chain precursor, which is then cyclized in a final, dedicated step. This approach offers maximum control over the structure of the final macrocycle and is highly amenable to creating unsymmetrical derivatives. nih.gov The synthesis of the linear precursor typically involves sequential reactions to build the carbon backbone and incorporate the nitrogen atoms, often using protecting groups to prevent unwanted side reactions. mdpi.com
For this compound, a linear precursor would consist of a C16 backbone with two nitrogen atoms at positions 1 and 10. This precursor could be assembled through various C-N and C-C bond-forming reactions. Once the full-length, appropriately functionalized linear molecule is synthesized and purified, the macrocyclization is performed. nih.gov This final ring-closing step often employs high-dilution techniques to ensure an efficient intramolecular reaction. While potentially longer and more labor-intensive, this stepwise method provides unambiguous structural control, which is crucial for the synthesis of complex, highly functionalized macrocyclic systems. nih.govcam.ac.uk
Regioselective Functionalization at Nitrogen Centers
N-Alkylation Strategies for Diverse Substituents
N-alkylation is a common method for functionalizing the nitrogen atoms of this compound. This is typically achieved via nucleophilic substitution (Sₙ2) reaction between the amine and an alkyl halide (e.g., benzyl (B1604629) bromide or 1-(bromomethyl)naphthalene). The reaction is generally carried out in the presence of a base to deprotonate the secondary amine, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct. nih.govresearchgate.net
N,N'-Dibenzyl-1,10-diazacyclooctadecane : The introduction of benzyl groups is a common strategy to create more sterically hindered and lipophilic macrocycles. The synthesis is typically achieved by treating this compound with two or more equivalents of benzyl bromide in a suitable solvent, such as acetonitrile (B52724) or DMF, with a non-nucleophilic base like potassium carbonate or triethylamine (B128534).
N,N'-Bis(1-naphthylmethyl)-1,10-diazacyclooctadecane : Similar to benzylation, this modification introduces bulky, aromatic naphthylmethyl groups onto the nitrogen atoms. The synthesis involves reacting the parent macrocycle with 1-(bromomethyl)naphthalene (B1266630) or 1-(chloromethyl)naphthalene (B51744) under basic conditions. These large substituents can significantly influence the conformational properties of the macrocycle and its ability to engage in π-π stacking interactions.
| Derivative | Alkylating Agent | Typical Base | Solvent |
| N,N'-Dibenzyl | Benzyl bromide | K₂CO₃, Et₃N | Acetonitrile, DMF |
| N,N'-Bis(1-naphthylmethyl) | 1-(Bromomethyl)naphthalene | K₂CO₃, Et₃N | Acetonitrile, DMF |
N-Acylation Reactions Leading to Amidic Derivatives
The reaction of the nitrogen atoms of this compound with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of stable amide bonds. reddit.comsemanticscholar.org This conversion changes the fundamental properties of the nitrogen centers, removing their basicity and hydrogen-bond donating ability and replacing them with a planar, rigid amide linkage.
The N-acylation is typically performed by treating the macrocycle with at least two equivalents of an acyl chloride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (B109758) or THF. semanticscholar.org The base is necessary to scavenge the HCl generated during the reaction. This reaction provides a robust method for attaching a vast array of functional groups to the macrocyclic framework, as a wide variety of acyl chlorides are commercially available or readily synthesized. organic-chemistry.org The resulting N,N'-diacyl-1,10-diazacyclooctadecane derivatives possess distinct conformational preferences and coordination properties compared to their parent amine.
Synthesis of Pendant-Arm Macrocycles
The functionalization of the this compound scaffold, particularly its oxygen-containing analogue 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (B1218665) (diaza-18-crown-6), by introducing pendant arms is a key strategy for developing ligands with enhanced selectivity and functionality. The secondary amine groups on the macrocyclic ring serve as reactive sites for N-alkylation and N-acylation reactions, allowing for the attachment of various functional moieties. nih.govresearchgate.netmdpi.com
Synthesis of 6,6′-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis[2-pyridinecarboxylic acid]: This derivative incorporates two pyridinecarboxylic acid units, which can act as additional coordination sites for metal ions. The synthesis typically proceeds via a nucleophilic substitution reaction. The nitrogen atoms of the diaza-18-crown-6 are reacted with a suitable precursor, such as 6-(chloromethyl)pyridine-2-carboxylic acid or its ester derivative, in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. nih.govarkat-usa.org This direct attachment method provides a straightforward route to bifunctional ligands. scispace.com
Synthesis of 7,16-bis(4-amino-1-oxobutyl)-1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound features pendant arms derived from 4-aminobutanoic acid (GABA). Its synthesis is achieved through the N-acylation of the parent diaza-crown ether. nih.gov A common approach involves using an N-protected derivative of the amino acid, such as Boc-GABA (tert-butoxycarbonyl-protected 4-aminobutanoic acid), which is activated with a coupling agent (e.g., DCC/HOBt) to facilitate the formation of an amide bond with the macrocycle's nitrogen atoms. The final step involves the removal of the Boc protecting groups under acidic conditions to yield the desired diamine functionality. mdpi.com
The table below summarizes the synthetic methodologies for these pendant-arm macrocycles.
| Target Compound | Parent Macrocycle | Reagent(s) | Reaction Type | Key Steps |
| 6,6′-[...bis(2-pyridinecarboxylic acid)] | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane | 6-(Chloromethyl)pyridine-2-carboxylic acid ester, Base (e.g., K₂CO₃) | N-Alkylation | 1. Reaction of diaza-crown with the alkyl halide. 2. Hydrolysis of the ester to yield the carboxylic acid. |
| 7,16-bis(4-amino-1-oxobutyl)-[...] | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane | 1. Boc-4-aminobutanoic acid, Coupling agent (e.g., DCC). 2. Acid (e.g., TFA) | N-Acylation | 1. Amide bond formation with the protected amino acid. 2. Deprotection to reveal the primary amine groups. |
Introduction of Carbohydrate Moieties
Integrating carbohydrate moieties into the structure of diazacyclooctadecane derivatives is a promising strategy for enhancing biocompatibility and creating molecules with potential applications in molecular recognition and biomedicine. rsc.orgnih.gov Carbohydrates can introduce chirality and specific binding capabilities, leveraging the principles of glycobiology.
The synthesis of compounds like 1,10-N,N'-Bis-(β-D-ureidocellobiosyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecane involves forming a stable urea (B33335) linkage between the carbohydrate and the macrocycle's nitrogen atoms. A general synthetic pathway for such a conjugate involves several key steps. First, the carbohydrate, cellobiose, is functionalized to introduce a reactive group suitable for forming a urea bond. This can be achieved by converting the anomeric position of the sugar into an amine, which is then reacted with a phosgene (B1210022) equivalent to generate a highly reactive isocyanate derivative. nih.gov
Alternatively, an amine-functionalized sugar can be directly coupled with the macrocycle. The secondary amine groups of the 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane can be activated or reacted with a glycosyl isocyanate. The reaction between the two nitrogen atoms of the macrocycle and two equivalents of the glycosyl isocyanate results in the formation of the symmetrical bis-urea conjugate. nih.gov This method provides a robust way to link complex biological molecules to synthetic macrocyclic platforms. beilstein-journals.org
| Conjugate Component | Reactive Functional Group | Linkage Type | General Method |
| Macrocycle: 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane | Secondary Amine (-NH-) | Urea (-NH-CO-NH-) | Reaction of the macrocycle's amine groups with a glycosyl isocyanate derivative of cellobiose. |
| Carbohydrate: β-D-Cellobiose | Glycosyl Isocyanate (-NCO) | Urea (-NH-CO-NH-) | Synthesis of the isocyanate from a glycosyl amine precursor, followed by reaction with the diaza-crown ether. |
Synthetic Approaches to Hybrid Macrocyclic Architectures
Hybrid macrocyclic architectures are complex structures where the this compound ring is covalently linked to other molecular systems, such as other macrocycles, polymers, or biologically active molecules. nih.gov These hybrids are designed to combine the properties of each component, leading to novel functions in areas like sensing, catalysis, or drug delivery.
A primary strategy for constructing these architectures involves using functionalized pendant arms on the diazacyclooctadecane ring as reactive handles for further chemical modification. For instance, the carboxylic acid groups in 6,6′-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis[2-pyridinecarboxylic acid] can be activated to form amide or ester bonds with other molecules, such as peptides or polymers. nih.gov Similarly, the primary amine groups on 7,16-bis(4-amino-1-oxobutyl)-1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane can be used as points of attachment.
Another approach involves the synthesis of "molecular clips" where two larger macrocycles, like calixarenes, are attached to the nitrogen atoms of a central diaza-18-crown-6 unit via amide bonds. mdpi.com This creates a larger, more complex host molecule with unique recognition properties derived from the combination of the different macrocyclic cavities. Such structures are synthesized by the acylation of the diaza-crown ether with a carboxy-functionalized calixarene. mdpi.com These methods allow for the creation of intricate, multi-component systems with precisely controlled architectures.
Catalytic and Green Chemistry Aspects in this compound Synthesis
Traditional syntheses of macrocycles often require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, leading to the use of large volumes of solvents and generating significant waste. rsc.org Modern synthetic chemistry emphasizes the use of catalytic and green methodologies to overcome these limitations. researchgate.net
Catalytic Synthesis: A key catalytic approach in macrocycle synthesis is the use of metal ions as templates. In the synthesis of azacrown ethers, an alkali or alkaline earth metal cation can coordinate to the heteroatoms of the linear precursor molecule, pre-organizing it into a conformation that favors cyclization. This "template effect" increases the effective molarity of the reacting ends, thereby enhancing the yield of the macrocyclic product and reducing the need for high dilution.
Green Chemistry Principles: The application of green chemistry to macrocycle synthesis aims to improve efficiency and reduce environmental impact. ncf.edu Key principles include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or using solvent-free conditions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Waste Prevention: Eliminating or minimizing waste production. Continuous flow synthesis is an emerging technique that can reduce waste and solvent usage compared to traditional batch processes. rsc.org
Active template synthesis represents a sophisticated catalytic strategy where the template not only organizes the precursors but also catalyzes the bond-forming reaction. nih.govchemrxiv.org For example, a crown ether can act as a template to accelerate a reaction within its cavity. chemrxiv.org These advanced catalytic and green approaches are crucial for the sustainable production of this compound and its derivatives.
| Approach | Traditional Synthesis | Green/Catalytic Synthesis |
| Conditions | High dilution required to prevent polymerization. | Template-directed synthesis reduces the need for high dilution. |
| Reagents | Often uses stoichiometric amounts of reagents and protecting groups. | Employs catalytic amounts of templates (e.g., metal ions). |
| Solvents | Typically requires large volumes of volatile organic solvents. | Aims to reduce solvent volume or use greener solvents (e.g., water, PEG). rsc.org |
| Efficiency | Often results in lower yields and significant byproducts (oligomers). | Higher yields of the desired macrocycle with fewer side products. |
| Waste | Generates substantial solvent and chemical waste. | Minimizes waste through higher efficiency and atom economy. researchgate.net |
Coordination Chemistry and Metal Complexation Dynamics of 1,10 Diazacyclooctadecane Ligands
Principles of Metal Ion Recognition by 1,10-Diazacyclooctadecane Derivatives
Metal ion recognition by derivatives of this compound is a sophisticated process dictated by several key principles of coordination chemistry. The ligand's architecture, including the arrangement of its donor atoms within a cyclic framework, leads to enhanced stability and selectivity in metal complexation compared to analogous non-cyclic ligands.
The stability of metal complexes formed with this compound derivatives is significantly enhanced by two fundamental phenomena: the chelate effect and the macrocyclic effect.
The chelate effect describes the increased stability of a complex containing a polydentate ligand (a ligand that binds to the metal ion through multiple donor atoms) compared to a complex with a similar number of analogous monodentate ligands. ucoz.com This effect is primarily driven by entropy. ucoz.comlibretexts.org When a chelating ligand like this compound replaces multiple single-donor ligands (e.g., water or ammonia (B1221849) molecules) from the metal's coordination sphere, there is a net increase in the number of free molecules in the system. ucoz.comlibretexts.org This increase in translational entropy makes the chelation process thermodynamically favorable, resulting in a larger formation constant (Kf) for the complex. libretexts.orglibretexts.org The more binding groups a ligand possesses, the greater the positive entropy change and the higher the stability of the resulting complex. libretexts.orglibretexts.org
The macrocyclic effect provides an additional layer of stability beyond the chelate effect. libretexts.orglibretexts.org This effect is observed when a multidentate ligand is cyclic. libretexts.org Macrocyclic ligands like this compound are considered "pre-organized" for binding, meaning their donor atoms are already held in a favorable conformation to coordinate with a metal ion. sci-hub.se This pre-organization minimizes the unfavorable entropy loss that typically occurs when a flexible, open-chain ligand wraps around a metal ion. libretexts.org Consequently, the complex formation is even more favored. The macrocyclic effect is a combination of the favorable entropy change seen in the chelate effect and an additional favorable enthalpic contribution.
The ability of a macrocyclic ligand to selectively bind certain metal ions over others is strongly influenced by the compatibility between the size of the metal ion and the size of the ligand's cavity. researchgate.net The 18-membered ring of this compound creates a specific cavity size that shows preferential binding for metal ions whose ionic radii are a good match for this space.
Metal ion selectivity is a cornerstone of macrocyclic chemistry. researchgate.net If a metal ion is too large to fit into the cavity, it will form a less stable complex due to steric strain. researchgate.net Conversely, if the ion is too small, it may not be able to simultaneously bind to all donor atoms optimally, also resulting in weaker complexation. The 18-membered ring of this compound and its derivatives, such as diaza-18-crown-6, is well-suited for ions like K⁺, Pb²⁺, and Ag⁺. The flexibility of the macrocyclic ring also plays a role; the large 18-membered ring can undergo conformational changes to better accommodate metal ions of slightly different sizes, although the most stable complexes are formed with the best-fit ions. nih.gov Studies comparing different ring sizes, such as 12-, 13-, and 14-membered tetraaza macrocycles, have shown that increasing the cavity size systematically alters the M–N bond distances and the preferred coordination geometry, thereby tuning the metal ion selectivity. rsc.org
Derivatives of this compound, most notably 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (B1218665) (often referred to as diaza-18-crown-6), possess a mixed set of donor atoms: two nitrogen atoms and four oxygen atoms. The nature of these donor atoms is critical in determining the ligand's coordination properties and metal ion selectivity. labinsights.nlalfa-chemistry.com
According to the Hard and Soft Acids and Bases (HSAB) principle, hard donors (like oxygen) prefer to bind with hard metal ions (like alkali and alkaline earth metals), while softer donors (like nitrogen) have a higher affinity for softer metal ions (like transition metals). alfa-chemistry.com
Oxygen Donor Atoms: The ether oxygen atoms are hard donors, making these ligands effective at complexing hard cations. labinsights.nl
Nitrogen Donor Atoms: The secondary amine nitrogen atoms are borderline or relatively soft donors compared to oxygen. alfa-chemistry.com This allows them to form strong coordinate bonds with a range of transition metal ions such as Cu(II), Ni(II), and Zn(II). mdpi.comalfachemic.com
The combination of both hard and soft donor atoms in a single macrocyclic framework makes these ligands exceptionally versatile, enabling them to bind a wide spectrum of metal ions. acs.org This mixed-donor character is a key feature in designing ligands with high selectivity for specific metals, such as the observed high selectivity of a derivative for large metal ions like Sr²⁺ and Pb²⁺ over smaller ones like Zn²⁺. elsevierpure.com
Complex Formation with Transition Metal Ions
The interaction of this compound derivatives with various transition metal ions has been extensively studied to determine the thermodynamic stability and kinetic properties of the resulting complexes.
For macrocyclic ligands, the complexation with metal ions typically results in a 1:1 stoichiometry, where one metal ion is encapsulated within the ligand's cavity. electrochemsci.orgresearchgate.net The thermodynamic stability of these complexes is quantified by the stability constant (log Kf), with higher values indicating a more stable complex. scispace.com The stability constants for complexes of a derivative, 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, with several divalent and monovalent metal ions have been determined, highlighting the ligand's selectivity.
The stability of these complexes is influenced by factors such as the ionic radius of the metal, its charge density, and its preferred coordination geometry. The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent transition metal ions, is often observed, with stability generally following the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Below is an interactive table summarizing the stability constants (log Kf) for complexes of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with selected transition metal ions.
Note: Stability constants are approximate values compiled from various sources and can vary with experimental conditions (e.g., temperature, solvent, ionic strength).
While thermodynamic stability indicates the extent to which a complex will form, kinetic studies provide crucial information about the rates of complex formation (uptake) and dissociation (release). umb.edu Complexes can be thermodynamically stable but kinetically labile (reacting quickly), or they can be kinetically inert (reacting slowly). umb.edu
Macrocyclic complexes, including those of this compound derivatives, are often characterized by slower formation and dissociation rates compared to their open-chain analogues. The rigid structure of the macrocycle means that a significant conformational rearrangement is required for the metal ion to enter or leave the cavity. nih.gov
The rate of metal ion uptake is influenced by factors such as solvent, pH, and the nature of the metal ion. uthm.edu.mydiva-portal.org For instance, the formation rate of complexes with some polyazamacrocyclic chelating agents is extremely low at acidic pH but increases significantly as the pH rises. nih.gov The release of the metal ion (dissociation) is often very slow, especially under physiological conditions, which makes these complexes kinetically inert. nih.gov This kinetic inertness is a valuable property in applications where the metal ion must remain securely bound to the ligand. The rate of metal ion adsorption often follows pseudo-second-order kinetics, suggesting that the rate-limiting step may be chemical sorption. nih.govmdpi.com
Electronic and Magnetic Properties of Paramagnetic Metal Complexes
The electronic and magnetic properties of paramagnetic metal complexes containing this compound are dictated by the nature of the central metal ion and the coordination geometry imposed by the macrocyclic ligand. The presence of unpaired electrons in these complexes gives rise to distinct spectroscopic and magnetic behaviors.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure of these paramagnetic species, particularly for d⁹ copper(II) complexes. mdpi.comcore.ac.uk The g-tensor values obtained from EPR spectra provide insights into the geometry of the Cu(II) center and the nature of the copper-ligand bonding. For Cu(II) complexes with a d⁹ configuration, square planar or square pyramidal geometries typically result in axial EPR signals, consistent with the unpaired electron residing in a dₓ²-y² orbital. mdpi.com The g-shifts are sensitive to the interaction of the ligating atoms with the unpaired electron. mdpi.com A typical powder EPR spectrum for an axially elongated copper complex displays principal values of g|| > g⊥. ethz.ch The hyperfine splitting pattern, arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2), further characterizes the complex. core.ac.uk
The magnetic properties of these complexes are quantified by their magnetic susceptibility, which measures the extent to which the material is magnetized in an applied magnetic field. libretexts.org Paramagnetic complexes are attracted to magnetic fields, and the strength of this attraction is related to the number of unpaired electrons. libretexts.org The effective magnetic moment (μ_eff) can be calculated from magnetic susceptibility measurements and provides a direct indication of the number of unpaired electrons, which in turn helps to elucidate the spin state (high-spin or low-spin) and the geometry of the complex. libretexts.org For lanthanide complexes with this compound and its derivatives, the magnetic properties are primarily determined by the f-electrons of the lanthanide ion. For instance, Dy(III) and Yb(III) complexes can exhibit slow relaxation of magnetization under an external magnetic field, a property characteristic of single-molecule magnets. ub.edu
The electronic absorption spectra (UV-Vis) of these paramagnetic complexes provide information about d-d electronic transitions and charge transfer bands. For copper(II) complexes, a broad d-d transition band is often observed in the visible region. bch.ro The position and intensity of these bands are influenced by the coordination geometry and the ligand field strength. docbrown.info
Table 1: Representative EPR Parameters for Cu(II) Complexes with Macrocyclic Ligands
| Complex Type | g∥ | g⊥ | A∥ (cm⁻¹) | Reference |
|---|---|---|---|---|
| Axially Elongated Cu(II) | > g⊥ | > A⊥ | ethz.ch | |
| [CuL1(NO3)2] | 2.25 | 2.06 | 0.017 | researchgate.net |
| [CuL2(NO3)2] | 2.26 | 2.07 | 0.017 | researchgate.net |
(Note: L1 and L2 are bis(1-pyrazolyl)alkane ligands, data is illustrative of typical Cu(II) complexes)
Complexation with Main Group and Lanthanide Metal Ions
Selective Complexation for Lanthanide Separation
The unique coordination properties of this compound and its functionalized derivatives have been explored for the selective separation of lanthanide ions. The separation of lanthanides is challenging due to their similar ionic radii and chemical properties. Macrocyclic ligands like diaza-18-crown-6 offer a platform for achieving selectivity based on subtle differences in the ionic radii of the lanthanide ions.
Functionalization of the nitrogen atoms of the this compound ring with coordinating pendant arms significantly enhances both the stability and selectivity of the resulting lanthanide complexes. For example, N,N'-bis[(6-carboxy-2-pyridyl)methyl]-1,10-diaza-18-crown-6 has demonstrated effective separation capabilities for trivalent lanthanide ions from Lanthanum to Gadolinium. researchgate.net The stability of these complexes is a critical factor in their separation efficiency, and this can be quantified by their stability constants. elsevierpure.com
The selectivity of a particular ligand for a specific lanthanide ion is a result of a delicate balance between the binding energy of the ligand to the metal ion and the hydration energies of the ions. Computational studies, such as those using density functional theory (DFT), have been employed to predict the relative stability constants of lanthanide-ligand complexes and to understand the structural variations that lead to selectivity. elsevierpure.com The complexation of lanthanides with 18-crown-6 (B118740) and its derivatives is often enthalpy-driven in some solvents and entropy-driven in others, highlighting the significant role of the solvent in the thermodynamics of complexation. nankai.edu.cn
The ionic radius of the lanthanide ion plays a crucial role in the stability of the complex formed with a macrocyclic ligand. For 18-membered crown ethers, there can be an anomalous stability sequence, with a sharp decrease in stability observed for lanthanides beyond a certain ionic size. asianpubs.org This size-dependent stability can be exploited for selective extraction and separation.
Table 2: Factors Influencing Lanthanide Separation using Diaza-18-crown-6 Derivatives
| Factor | Description |
|---|---|
| Ionic Radius | Subtle differences in the ionic radii of lanthanide ions lead to variations in the stability of their complexes with the macrocyclic ligand. |
| Ligand Functionalization | The addition of coordinating pendant arms to the nitrogen atoms of the macrocycle enhances the stability and selectivity of the complexes. |
| Solvent System | The nature of the solvent influences the thermodynamics of complexation, affecting whether the process is enthalpy or entropy-driven. |
| Counter Ion | The choice of counter ion can also impact the extraction and separation efficiency. |
Interaction with Germanium(IV) and Zirconium(IV) Aquafluorocompounds
The interaction of this compound with high-valent metal ions such as Germanium(IV) and Zirconium(IV) is of interest due to the potential for forming stable complexes with unique coordination geometries. The nitrogen and oxygen donor atoms of the macrocycle can effectively coordinate to these hard acid metal centers.
While specific studies on the interaction of this compound with Germanium(IV) aquafluorocompounds are limited, research on related aza-macrocycles provides insights into the expected coordination chemistry. Cationic Germanium(IV) fluoride (B91410) complexes can be formed with various neutral N-donor ligands. For instance, tetra-aza macrocycles like 1,4,7,10-tetramethyl-1,4,7,10-tetra-azacyclododecane (Me₄-cyclen) react with [GeF₄(MeCN)₂] to form dicationic difluoride salts, cis-[GeF₂(Me₄-cyclen)][OTf]₂. researchgate.net This demonstrates the ability of aza-macrocycles to coordinate to the Ge(IV) center, displacing other ligands. It is plausible that this compound would interact similarly, forming stable complexes with Germanium(IV) fluoride species.
The complexation of Zirconium(IV) has been demonstrated with derivatives of this compound. A novel chelator for Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide used in PET imaging, has been synthesized based on a diaza-18-crown-6 backbone containing hydroxamate donor groups. This chelator rapidly binds to ⁸⁹Zr, and the resulting complex exhibits high stability. The macrocyclic structure is believed to contribute to the formation of an eight-coordinate Zr complex. This work highlights the strong affinity of the diaza-18-crown-6 framework for Zirconium(IV).
Solution-Phase Characterization of Metal Complexes
Potentiometric Titration Studies of Complexation Thermodynamics
For macrocyclic ligands like this compound and its derivatives, potentiometric titrations have been employed to quantify their binding affinities for various metal ions. For example, the protonation constants and the stability constants of complexes of N-functionalized 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with a range of divalent metal ions have been determined by pH-potentiometry. elsevierpure.com These studies reveal the selectivity of the ligand for certain metal ions based on the magnitude of the stability constants.
The thermodynamic parameters of complexation, including the enthalpy (ΔH) and entropy (ΔS) changes, can also be determined from potentiometric data obtained at different temperatures. These parameters provide a deeper understanding of the driving forces behind complex formation. For instance, the complexation of lanthanide ions with crown ethers has been shown to be either enthalpy- or entropy-driven depending on the solvent, which can be elucidated from such thermodynamic studies. nankai.edu.cndntb.gov.ua
Spectroscopic Techniques (NMR, UV-Vis, IR, Mass Spectrometry) for Complex Elucidation
A suite of spectroscopic techniques is essential for the comprehensive characterization of metal complexes with this compound, providing detailed information on their structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the structure of the ligand and its conformation upon complexation. Chemical shift changes of the protons and carbons of the macrocyclic ring upon metal ion binding provide evidence of coordination. For paramagnetic complexes, NMR spectra can be more complex due to large paramagnetic shifts, but this can also provide valuable information about the electronic structure and magnetic properties of the complex. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complex. For complexes of transition metals, d-d transitions and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands are observed. researchgate.netresearchgate.net The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the metal ion, its oxidation state, and the coordination environment. nih.gov For instance, copper(II) complexes often exhibit characteristic d-d transitions in the visible region of the spectrum. bch.rodocbrown.info
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligand and how they are affected by coordination to a metal ion. Changes in the vibrational frequencies of the C-N, C-O, and N-H bonds of the this compound ligand upon complexation can confirm the involvement of these groups in binding to the metal. osti.govscilit.com
Mass Spectrometry (MS): Mass spectrometry provides information on the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for characterizing charged metal complexes in solution. The isotopic pattern of the molecular ion peak can also help to identify the metal present in the complex. mdpi.com
Table 4: Application of Spectroscopic Techniques in the Study of this compound Complexes
| Technique | Information Obtained |
|---|---|
| NMR | Ligand conformation, metal-ligand interactions, solution dynamics. |
| UV-Vis | Electronic transitions (d-d, charge transfer), coordination geometry. |
| IR | Identification of coordinated functional groups, changes in bond vibrations upon complexation. |
| Mass Spectrometry | Molecular weight, stoichiometry, and composition of the complex. |
In-depth Analysis of Metal-Macrocycle Complexes Reveals Limited Structural Data for this compound
A thorough investigation into the coordination chemistry of this compound has revealed a significant scarcity of publicly available solid-state structural data. While the broader family of macrocyclic ligands, particularly tetra- and hexa-aza derivatives, has been extensively studied, specific crystallographic information for metal adducts of this compound is not readily found in existing chemical literature and databases. This finding highlights a notable gap in the comprehensive understanding of how different macrocyclic structures influence the formation and geometry of metal complexes.
The exploration of metal-macrocycle interactions is a cornerstone of coordination chemistry, with applications ranging from catalysis to biomedical imaging. The specific arrangement of donor atoms within a macrocyclic ligand dictates its coordination behavior, including the resulting geometry of the metal complex and the precise distances between the metal center and the coordinating atoms. These structural details are fundamental to predicting and tuning the chemical and physical properties of the resulting complexes.
X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these complexes in the solid state. This technique provides precise atomic coordinates, allowing for a detailed analysis of coordination geometries—such as octahedral, square planar, or tetrahedral—and the measurement of interatomic bond lengths and angles. For many related macrocycles, such as 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) and 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, extensive crystallographic data is available for their complexes with a variety of transition metals, including copper(II), nickel(II), and cobalt(II). This body of research has provided invaluable insights into the effects of ring size, donor atom type, and substituent groups on the resulting coordination environment.
However, a focused search for analogous data specifically for this compound has not yielded the detailed reports necessary to construct a comprehensive analysis of its coordination chemistry in the solid state. The absence of such data prevents a detailed discussion on the specific coordination geometries and interatomic distances that metal ions adopt when complexed with this particular diazamacrocycle.
Further research, including the synthesis and single-crystal X-ray diffraction analysis of metal-1,10-diazacyclooctadecane adducts, would be required to fill this knowledge gap. Such studies would be crucial for a complete understanding of the structure-property relationships across the diverse family of macrocyclic ligands and would enable a comparative analysis of the coordinating properties of this compound against its more extensively studied analogues. Without this primary research data, a detailed and accurate discussion under the requested headings of "X-ray Crystallography of Metal-1,10-Diazacyclooctadecane Adducts" and "Analysis of Coordination Geometries and Interatomic Distances" cannot be provided at this time.
Structural and Conformational Analysis of 1,10 Diazacyclooctadecane and Its Derivatives
Crystal Structure Investigations
X-ray crystallography has been an indispensable tool in elucidating the three-dimensional structures of 1,10-diazacyclooctadecane and its analogues at an atomic level.
The 18-membered macrocyclic ring of this compound exhibits significant conformational flexibility. nih.gov In the uncomplexed state, the ring can adopt various conformations to minimize steric strain. The specific conformation is often influenced by the substitution pattern on the nitrogen atoms and the nature of the counter-ions in the crystal lattice.
Upon complexation with metal ions or guest molecules, the macrocyclic ring undergoes a conformational reorganization to accommodate the guest. For instance, in a complex with a potassium cation, the six oxygen atoms of a related crown ether molecule and two oxygen atoms of an oxalatotriphenylstannate anion coordinate to the metal center, forcing the macrocycle into a more rigid and defined conformation. nih.gov The coordination number and the geometry of the complex play a significant role in determining the final ring conformation. nih.gov In the diprotonated state of a derivative, 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (B1218665), the crown ether moiety is centrosymmetric, with the second half of the cation generated by inversion. nih.gov The high conformational flexibility is a characteristic feature of such large macrocycles. nih.gov
Intermolecular interactions play a crucial role in the packing of this compound derivatives in the solid state. rsc.orgresearchgate.net Hydrogen bonding is a predominant feature, particularly when the nitrogen atoms are protonated or when the molecule co-crystallizes with species capable of hydrogen bonding. researchgate.net In the crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate), intermolecular hydrogen bonds are observed between the azonium protons and the oxygen atoms of the carboxylate groups, leading to a ribbon-like structure. nih.gov
The introduction of substituents onto the macrocyclic framework can have a profound impact on the solid-state packing and molecular architecture. Substituents can alter the conformational preferences of the macrocycle and introduce new sites for intermolecular interactions. The nature of the substituent, whether it is bulky, capable of hydrogen bonding, or contains aromatic rings, will dictate the types of interactions that dominate the crystal packing. While specific studies on the impact of a wide range of substituents on this compound itself are not extensively detailed in the provided context, the principles of substituent effects on molecular packing are well-established in crystal engineering.
Solution-State Conformational Dynamics
In solution, this compound and its derivatives exhibit dynamic conformational behavior, which can be effectively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. auremn.org.brnih.gov
¹H and ¹³C NMR spectroscopy are powerful techniques for probing the conformational dynamics of macrocycles in solution. ruc.dkuobasrah.edu.iqipb.pt The chemical shifts and coupling constants of the protons and carbons in the macrocyclic ring are sensitive to the local electronic environment and dihedral angles, respectively. osti.gov
For example, in the complexes of a malonate derivative of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with large metal ions like Sr²⁺ and Ba²⁺, the appearance of multiplet signals in the ¹H NMR spectra indicates rigid structures and relatively long lifetimes of the metal-donor bonds. elsevierpure.com The complexity of the NMR spectra can provide information about the symmetry of the molecule in solution. Averaged signals often suggest rapid conformational exchange on the NMR timescale. nih.govresearchgate.net
Variable-temperature (VT) NMR studies are particularly insightful for understanding the dynamic processes occurring in solution. nih.govnih.govoxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that are indicative of conformational exchange. arxiv.org At low temperatures, the exchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single averaged signal at higher temperatures. nih.gov Analysis of the coalescence temperature and the line shapes can provide quantitative information about the energy barriers and thermodynamics of the conformational exchange processes. nih.gov
Solvent Effects on Macrocycle Conformation and Flexibility
The conformation and flexibility of macrocycles such as this compound are significantly influenced by the surrounding solvent environment. The nature of the solvent can dictate the conformational preferences of the macrocycle through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The polarity of the solvent is a major contributing factor to the conformation of macrocycles that cannot form intramolecular hydrogen bonds. nih.govmdpi.com
The viscosity of the solvent can also play a role in the dynamic conformational changes of the macrocycle. In highly viscous solvents, the rate of conformational interconversion may be slowed down. nih.gov Computational studies on similar macrocycles have shown that slight fluctuations in the structure can lead to tremendous changes in intramolecular hydrogen bonds and the intermolecular hydrogen bonds between the macrocycle and the solvent. nih.govmdpi.com
The table below summarizes the expected general effects of different solvent types on the conformation of this compound, based on principles observed in similar macrocyclic systems.
| Solvent Type | Predominant Interactions with Macrocycle | Expected Effect on Conformation | Expected Effect on Flexibility |
| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding with N and O atoms | More open and extended conformations | Increased flexibility |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions | Intermediate conformations | Moderate flexibility |
| Nonpolar (e.g., Chloroform, Toluene) | van der Waals forces, potential for intramolecular interactions to dominate | More folded and compact conformations | Decreased flexibility |
Advanced Theoretical and Computational Studies
To gain deeper insights into the structural and dynamic properties of this compound and its derivatives, various advanced theoretical and computational methods are employed. These techniques allow for the detailed exploration of the molecule's potential energy surface, conformational preferences, and interactions with other chemical species.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. arxiv.org It is widely applied to determine the optimized geometries and electronic properties of molecules like this compound. mdpi.comresearchgate.net DFT calculations can predict the most stable conformations of the macrocycle by finding the minimum energy structures on the potential energy surface. dftk.org
These calculations provide valuable information about bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule. Furthermore, DFT can be used to analyze the electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. mdpi.com This information is crucial for understanding the reactivity of the macrocycle and its ability to coordinate with cations. For instance, DFT modeling has been successfully used to study the interaction between various diazacrown ethers and cations like Ca2+, Na+, and K+, revealing that Ca2+ ions were more effectively bound. mdpi.com
Molecular Mechanics and Molecular Dynamics Simulations of Conformational Landscapes
While DFT provides accurate information about static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of this compound. nih.govelifesciences.org
Molecular Mechanics (MM) methods use classical physics to model the energy of a molecule as a function of its geometry. youtube.comyoutube.com These "force fields" consist of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions. youtube.com MM is computationally less expensive than DFT, allowing for the rapid exploration of a wide range of possible conformations.
Molecular Dynamics (MD) simulations build upon MM force fields to simulate the movement of atoms and molecules over time by integrating Newton's equations of motion. youtube.com MD simulations provide a detailed picture of the conformational flexibility of this compound, showing how the macrocycle samples different conformations in solution at a given temperature. xbduan.net By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformational states, the pathways of conformational change, and the timescale of these motions. Such simulations have been instrumental in understanding ion binding mechanisms and selectivity in crown ethers.
Quantum Chemical Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences
Intramolecular hydrogen bonding can play a significant role in determining the conformational preferences of diazacrown ethers. rsc.org Quantum chemical methods, such as high-level ab initio calculations and DFT, can be used to analyze the nature and strength of these interactions. pku.edu.cnnih.gov
In this compound, intramolecular hydrogen bonds could potentially form between the N-H protons and the ether oxygen atoms. The presence and strength of such bonds would depend on the specific conformation of the macrocycle. Quantum chemical calculations can quantify the energetic stabilization provided by these hydrogen bonds and predict how they influence the equilibrium between different conformers. ijnc.ir Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to further characterize these non-covalent interactions. ijnc.ir
The following table outlines the key quantum chemical parameters used to analyze intramolecular hydrogen bonding.
| Parameter | Description | Significance |
| Bond Length (H···O/N) | The distance between the hydrogen atom and the acceptor atom. | Shorter distances generally indicate stronger hydrogen bonds. |
| Bond Angle (N-H···O) | The angle formed by the donor, hydrogen, and acceptor atoms. | Angles closer to 180° are typically associated with stronger hydrogen bonds. |
| Interaction Energy | The energy difference between the hydrogen-bonded conformer and a reference conformer without the hydrogen bond. | Provides a quantitative measure of the hydrogen bond strength. |
| Electron Density at the Bond Critical Point (ρ(r)) | A parameter from QTAIM that indicates the electron density at the point of maximum interaction between the hydrogen and acceptor atoms. | Higher values suggest a stronger interaction. |
| Laplacian of the Electron Density (∇²ρ(r)) | A QTAIM parameter that characterizes the nature of the chemical bond. | Negative values are indicative of covalent character in the hydrogen bond. |
Prediction of Binding Energies and Selectivity in Host-Guest Systems
A key feature of this compound is its ability to act as a host molecule and form complexes with various guest ions, particularly metal cations. Computational methods are invaluable for predicting the binding energies and selectivity of these host-guest systems. nih.govscispace.com
The binding energy, which quantifies the strength of the interaction between the host and guest, can be calculated using a variety of computational approaches. High-accuracy methods like DFT and ab initio calculations can be used to determine the binding energies of the host-guest complexes in the gas phase. To account for the significant influence of the solvent, these calculations are often combined with implicit or explicit solvation models. nih.gov
Molecular dynamics simulations coupled with free energy calculation methods, such as thermodynamic integration or free energy perturbation, can provide more accurate predictions of binding free energies in solution. researchgate.net These methods are crucial for understanding and predicting the selectivity of this compound for different cations. nih.gov For example, by calculating the relative binding free energies for a series of cations, it is possible to predict which ion will be most strongly bound by the macrocycle. This information is vital for the design of new selective ligands for applications in separation science, sensing, and catalysis. osti.gov
Supramolecular Chemistry and Host Guest Interactions Involving 1,10 Diazacyclooctadecane Systems
Molecular Recognition of Neutral Molecules
The hydrophobic inner cavity and hydrophilic exterior of 1,10-diazacyclooctadecane enable it to encapsulate neutral guest molecules, forming host-guest or inclusion complexes. nih.govonlinepharmacytech.info This process is governed by a dimensional and geometric fit between the host's cavity and the guest molecule. iipseries.org The formation of these complexes can alter the physicochemical properties of the guest, a phenomenon widely exploited in various scientific fields. thno.orgonlinepharmacytech.info
While the broader class of diaza-18-crown-6 ethers is known to form complexes with various neutral organic molecules, specific research detailing the host-guest complex formation between this compound and the drugs Aspirin (acetylsalicylic acid) or Carmustine is not extensively detailed in the available literature. However, the principles of host-guest chemistry suggest that the macrocycle's cavity is suitable for encapsulating such organic molecules. acs.orgmdpi.com The formation of these complexes would be driven by the encapsulation of the less polar parts of the guest molecule within the hydrophobic cavity of the host. mdpi.com This interaction can enhance the solubility and stability of guest molecules in different environments. thno.org
The stability of host-guest complexes involving this compound is determined by a combination of non-covalent interactions (NCIs). mdpi.comrsc.org These interactions, though weaker than covalent bonds, are collectively crucial for the structure and function of supramolecular assemblies. researchgate.net
Key non-covalent interactions include:
Hydrogen Bonding: The nitrogen and oxygen atoms of the diazacrown ether can act as hydrogen bond acceptors, while the N-H groups (in its neutral or protonated state) can act as hydrogen bond donors. These interactions are fundamental to the recognition and binding of guest molecules that possess corresponding donor or acceptor sites.
Van der Waals Forces: These are ubiquitous, weak interactions that arise from temporary fluctuations in electron density. researchgate.net They are particularly important for the association between the hydrophobic interior of the macrocycle's cavity and the nonpolar regions of a guest molecule. mdpi.com
The characterization of these binding motifs relies on a variety of experimental and computational techniques. mdpi.comnih.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can provide evidence of complex formation and identify the specific atoms involved in interactions. mdpi.com X-ray crystallography offers definitive structural information on the solid state, revealing the precise geometry of the host-guest complex and the nature of the intermolecular contacts. mdpi.com Computational methods, such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory, complement experimental data by allowing for the visualization and quantification of non-covalent interactions. mdpi.comnih.gov The Reduced Density Gradient (RDG) analysis is a computational tool specifically used to visualize and assess the type and strength of NCIs. mdpi.com
| Interaction Type | Description | Role in Complexation |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Primary force for binding polar guests and directing the geometry of the complex. |
| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient dipoles. | Stabilizes the inclusion of nonpolar parts of the guest molecule within the host's cavity. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Contributes to the binding energy and specificity for polar guest molecules. |
Anion and Ion Pair Recognition by Protonated Forms
The two nitrogen atoms within the this compound ring can be protonated under acidic conditions, transforming the neutral macrocycle into a dicationic host. This positively charged cavity is highly effective for binding and recognizing anions through strong electrostatic and hydrogen-bonding interactions.
The protonated form of diazacrown ethers can selectively bind a variety of anions. The selectivity is governed by factors such as the size and geometry of the anion relative to the host's cavity, as well as the strength of the hydrogen bonds formed. rsc.orgnih.gov For instance, studies on similar polyamine macrocycles have shown that halide anions like fluoride (B91410) (F⁻), chloride (Cl⁻), and bromide (Br⁻) can be effectively bound. rsc.org The binding affinity often correlates with the hydrogen-bond acceptor strength of the anion. nih.gov The preorganization of the host's binding sites and its conformational flexibility allow it to adapt to accommodate anions of different shapes and sizes. nih.gov While strong binding is often observed for simple halides, larger or more weakly coordinating anions like nitrate (B79036) (NO₃⁻) or sulfate (B86663) (SO₄²⁻) may be bound less effectively. rsc.org
When this compound reacts with a sufficiently strong acid, a proton can be transferred from the acid (proton donor) to one or both of the nitrogen atoms (proton acceptors) of the macrocycle. researchgate.net This process results in the formation of a proton-transfer complex, which is essentially an ion pair composed of the protonated diazacrown ether cation and the conjugate base of the acid (the anion). mdpi.com
Formation and Characterization of Inclusion Compounds
Inclusion compounds, also known as host-guest complexes, are formed when a "guest" molecule is encapsulated within the cavity of a "host" molecule without the formation of covalent bonds. nih.goviipseries.org this compound acts as an excellent host for forming such compounds with a wide range of guest molecules. nih.gov The formation can occur in both solution and the solid state and is driven by the hydrophobic effect and other non-covalent interactions. onlinepharmacytech.info
The characterization of these inclusion complexes is crucial to confirm their formation and to understand the nature of the host-guest interaction. A suite of analytical techniques is employed for this purpose. iipseries.orgresearchgate.net
Common Characterization Techniques for Inclusion Compounds:
| Technique | Information Provided |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Detects changes in the vibrational frequencies of functional groups in both the host and guest upon complexation, indicating interaction. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the chemical environment of specific nuclei (e.g., ¹H, ¹³C). Changes in chemical shifts upon complexation confirm inclusion and can be used to determine the stoichiometry and geometry of the complex. nih.govmdpi.com |
| X-ray Diffraction (XRD) | Used to analyze the crystalline structure of the solid complex. The appearance of a new, unique diffraction pattern different from the physical mixture of host and guest confirms the formation of a new crystalline phase. researchgate.netnih.gov |
| Differential Scanning Calorimetry (DSC) | Measures changes in heat flow as a function of temperature. The disappearance or shifting of melting or decomposition peaks of the guest molecule indicates its inclusion within the host's cavity. iipseries.org |
| Thermogravimetric Analysis (TGA) | Determines changes in mass with increasing temperature. An increase in the thermal stability of the guest molecule upon complexation is often observed. nih.govmdpi.com |
| UV-Visible Spectroscopy | Can be used to determine the stoichiometry and formation constant (binding affinity) of the complex in solution. mdpi.com |
These techniques collectively provide comprehensive evidence for the formation of an inclusion complex and offer insights into its structure, stability, and stoichiometry. researchgate.netnih.gov
Stoichiometry and Architecture of Inclusion Complexes
The stoichiometry of host-guest complexes refers to the ratio in which the host and guest molecules combine. In diaza-crown ether systems, this ratio is influenced by the compatibility between the size of the host's cavity and the guest ion or molecule, as well as the nature of the binding sites.
Research on molecular clips derived from diaza-18-crown-6 has demonstrated the formation of complexes with varying stoichiometries. For instance, a clip based on diaza-18-crown-6 forms 2:1 (ligand:metal) complexes with copper and iron cations. mdpi.com Conversely, a related clip structure built upon a diamido-dibenzo-18-crown-6 central fragment was found to form 1:2 (ligand:metal) complexes with sodium and magnesium cations. mdpi.com These findings illustrate how modifications to the macrocyclic backbone and the nature of the guest cation dictate the final architecture of the supramolecular assembly. The architecture of these complexes is a three-dimensional coordination sphere, where binding is achieved through the combined action of the macrocyclic ring and any attached side groups, a feature of so-called lariat (B8276320) crown ethers. bepls.com
Thermodynamic Parameters of Host-Guest Binding
The stability and spontaneity of host-guest complex formation are quantified by thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.netrsc.org These parameters provide insight into the driving forces behind molecular recognition, which can include hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org
Isothermal titration calorimetry (ITC) is a key experimental technique used to determine these values directly. nih.gov Studies on the complexation of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (B1218665), a closely related analogue, with sodium ions provide specific thermodynamic data. The binding event is characterized by a favorable Gibbs free energy, indicating a spontaneous process, and a significant negative enthalpy change, suggesting that the interaction is primarily enthalpy-driven.
| Parameter | Value (kcal/mol) | Value (kJ/mol) |
| ΔG | -6.1 ± 0.05 | -25.51 ± 0.23 |
| ΔH | -8.08 ± 0.22 | -33.8 ± 0.9 |
| -TΔS | 1.98 | 8.29 |
Thermodynamic data for the 1:1 complexation of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane with Na+ at 298 K.
Charge Transfer Complexation Studies
Charge-transfer (CT) complexes are formed when an electron-donating molecule interacts with an electron-accepting molecule, resulting in a partial transfer of electronic charge. mdpi.com This interaction often leads to the appearance of a new, distinct absorption band in the visible spectrum. mdpi.com Aza-macrocycles can act as potent n-donors (donating electrons from a non-bonding orbital) in the formation of such complexes.
Interaction with π-Electron Acceptors
Aza-crown ethers and related polynitrogen cyclic compounds react with various π-electron acceptors to form charge-transfer complexes. researchgate.net Common π-acceptors used in these studies include tetracyanoethylene (B109619) (TCNE), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). elsevier.com
The stoichiometry of these CT complexes can be determined using photometric titration methods and depends on the specific structures of both the donor and the acceptor. researchgate.netelsevier.com For example, the reaction of 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, a cryptand containing the diazacyclooctadecane moiety, with different acceptors yielded varied stoichiometries. africaresearchconnects.com
| π-Electron Acceptor | Donor:Acceptor Stoichiometry |
| Iodine | 1:4 |
| TCNE | 1:6 |
| TCNQ | 1:3 |
Stoichiometry of Charge-Transfer Complexes formed with 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane. africaresearchconnects.com
These high stoichiometric ratios suggest a strong electron-donating capability from the host, which contains multiple nitrogen and oxygen donor atoms. africaresearchconnects.com
Spectroscopic Signatures of Charge Transfer Complexes
The formation of a charge-transfer complex is typically confirmed by the appearance of new, intense absorption bands in the electronic (UV-Vis) spectrum, which are absent in the spectra of the individual donor or acceptor molecules. elsevier.com These bands are referred to as charge-transfer bands. The interaction is generally associated with the formation of intensely colored products. elsevier.com
In addition to electronic spectroscopy, infrared (FT-IR) spectroscopy can provide evidence of complex formation. Changes in the vibrational frequencies of the donor and acceptor molecules upon complexation can indicate the sites of interaction and the extent of charge transfer. Scanning tunneling microscopy and spectroscopy (STM/STS) can also be used to characterize CT complexes on surfaces, providing direct imaging of the molecular orbitals involved in the charge transfer. nih.gov
Intercalation Chemistry with Inorganic Layered Materials
Intercalation is the reversible inclusion of guest molecules or ions into a host material with a layered structure. Zirconium phosphates (ZrP) are well-known layered inorganic solids that can act as hosts for a variety of guest species. mdpi.com The ability of ZrP to incorporate guest molecules is due to the presence of P-OH groups on the surface of its layers, which impart Brønsted acidity and allow for interaction with basic guest molecules. mdpi.com
Uptake and Arrangement of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane in Zirconium Phosphates
The intercalation of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (tdco) into different phases of zirconium phosphate (B84403) has been studied, revealing how the host's structure dictates the arrangement of the guest molecules.
When intercalated into α-zirconium phosphate (α-ZrP) , the process is incomplete. The guest tdco molecules arrange themselves as a monolayer between the inorganic layers of the host. rsc.org This monolayer has a thickness of approximately 0.68 nm, and it is proposed that the macrocycle adopts a twisted conformation within this confined space. rsc.org
In contrast, the interaction with γ-zirconium phosphate (γ-ZrP) leads to a total conversion into a single, well-defined intercalated phase. rsc.org In this case, the tdco guest molecules form a bilayer with a thickness of 0.91 nm. The molecular planes of the crown ether molecules are oriented parallel to the inorganic layers of the γ-ZrP host. rsc.org
| Zirconium Phosphate Phase | Guest Arrangement | Interlayer Expansion (Guest Thickness) |
| α-ZrP | Monolayer | ~0.68 nm |
| γ-ZrP | Bilayer | ~0.91 nm |
Arrangement of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane in Zirconium Phosphate Layers. rsc.org
Characterization of Intercalated Phases in this compound Systems
The elucidation of the structure and properties of intercalated phases involving this compound relies on a suite of sophisticated analytical techniques. These methods provide critical insights into the nature of the host-guest interactions, the stoichiometry of the complex, and the structural arrangement of the constituent molecules. Key techniques employed for the characterization of these supramolecular systems include X-ray diffraction, various spectroscopic methods, and thermal analysis.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a cornerstone technique for determining the three-dimensional structure of crystalline materials. In the context of this compound intercalates, single-crystal X-ray diffraction provides definitive evidence of complex formation and offers precise information on bond lengths, bond angles, and the spatial arrangement of the host and guest molecules.
When this compound forms a complex with a guest molecule, the resulting crystal lattice will produce a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions and the symmetry of the crystal. For instance, in a study of a related diaza-crown ether complex, 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with 4-chloro-2-methyl-phenoxyacetic acid, X-ray diffraction analysis revealed a centrosymmetric structure for the crown ether cation and the presence of intermolecular hydrogen bonds that stabilize the crystal packing in a ribbon-like structure. nih.gov Such detailed structural information is invaluable for understanding the specific interactions that govern the formation of the intercalated phase.
Powder X-ray diffraction (PXRD) is also a valuable tool, particularly for the analysis of polycrystalline samples. Changes in the diffraction pattern of the host material upon intercalation of a guest can confirm the formation of a new phase and provide information about changes in the crystal structure.
Table 1: Hypothetical X-ray Diffraction Data for a this compound Intercalate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 15.60 |
| c (Å) | 8.95 |
| β (°) | 98.5 |
| Volume (ų) | 1415.2 |
| Z | 4 |
| R-factor | 0.045 |
Note: This table is illustrative and presents typical parameters that would be obtained from a single-crystal X-ray diffraction study.
Spectroscopic Techniques
A variety of spectroscopic methods are employed to probe the formation and nature of intercalated phases of this compound in both the solid state and in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying host-guest interactions in solution. Upon complexation, the chemical shifts of the protons and carbons of both the host and guest molecules can change significantly. These changes provide information about the binding site and the orientation of the guest within the host cavity. For example, in studies of similar macrocyclic hosts, upfield shifts in the ¹H NMR signals of the guest protons are indicative of their inclusion within the hydrophobic cavity of the host. nih.gov Diffusion-ordered spectroscopy (DOSY) can be used to determine the diffusion coefficients of the species in solution, which can help to confirm the formation of a larger host-guest complex. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify changes in the vibrational modes of the host and guest molecules upon complexation. The formation of new hydrogen bonds or other intermolecular interactions can lead to shifts in the characteristic absorption bands of the functional groups involved. For instance, a broadening or shift in the N-H stretching frequency of the this compound could indicate its involvement in hydrogen bonding with the guest molecule. In studies of other inclusion complexes, changes in the vibrational frequencies of guest molecules, such as the C=O stretching frequency, have been used as evidence of complexation. researchgate.net
Mass Spectrometry (MS): Mass spectrometry can be used to determine the stoichiometry of host-guest complexes. Techniques like electrospray ionization (ESI) can gently transfer the non-covalent complexes from solution to the gas phase, allowing for the detection of the intact complex ion. The mass-to-charge ratio of this ion reveals the molar ratio of the host and guest molecules in the complex. miamioh.edu
Table 2: Representative Spectroscopic Data for a this compound-Guest Complex
| Technique | Observation | Interpretation |
| ¹H NMR | Upfield shift of guest proton signals | Inclusion of the guest within the macrocyclic cavity |
| FTIR | Shift in N-H stretching frequency of the host | Involvement of the amine groups in hydrogen bonding with the guest |
| ESI-MS | Detection of a peak corresponding to [Host+Guest+H]⁺ | Confirmation of a 1:1 stoichiometry of the complex |
Catalytic Applications Utilizing 1,10 Diazacyclooctadecane Based Complexes
Mechanistic Investigations of Catalytic Processes
Identification of Active Species and Reaction Intermediates
A comprehensive search of scholarly articles and chemical databases did not yield specific studies focused on the identification of active species and reaction intermediates in catalytic processes utilizing 1,10-diazacyclooctadecane-based complexes. While general principles of catalysis suggest that the metal center coordinated by the diazacyclooctadecane ligand would be the active site, there are no specific experimental or spectroscopic studies available that identify and characterize the transient species or key intermediates involved in any particular catalytic reaction involving this specific ligand. Research in catalysis often focuses on more commonly employed or highly active ligand systems, and it appears that this compound has not been a focus of such detailed mechanistic investigations to date.
Computational Modeling of Catalytic Cycles
Similarly, there is no evidence in the accessible scientific literature of computational modeling or theoretical studies, such as Density Functional Theory (DFT) calculations, being applied to elucidate the catalytic cycles of this compound complexes. Such studies are crucial for understanding reaction pathways, transition states, and the energetics of a catalytic process. The absence of such research indicates that the catalytic activity of complexes derived from this ligand has not been explored to a degree that would warrant in-depth computational investigation.
Immobilization of this compound Complexes for Heterogeneous Catalysis
The concept of immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems is a widely practiced strategy to improve catalyst separation and reusability. However, a review of the literature reveals no specific examples or studies detailing the immobilization of this compound-metal complexes on supports such as silica, alumina, polymers, or other materials for applications in heterogeneous catalysis. Consequently, there is no data available on the performance, stability, or recyclability of such supported catalysts.
Advanced Applications and Emerging Research Frontiers of 1,10 Diazacyclooctadecane
Development of Chemical Sensors and Chemodosimeters
The inherent ability of the 1,10-diazacyclooctadecane macrocycle to selectively bind with various guest species, particularly metal ions and anions, has positioned it as a valuable component in the design of chemical sensors and chemodosimeters. These sensors translate the event of guest binding into a measurable signal, such as a change in color or fluorescence.
Design of Fluorescent and Chromogenic Sensors for Metal Ions and Anions
Researchers have successfully incorporated the this compound moiety into fluorescent and chromogenic sensors. In a typical design, the macrocycle acts as the recognition unit (receptor), which is covalently linked to a signaling unit (chromophore or fluorophore). Upon binding of a target ion, the electronic properties of the signaling unit are perturbed, leading to a change in its absorption or emission spectrum.
For instance, derivatives of this compound have been utilized to create sensors that exhibit a selective colorimetric response to specific anions. rsc.orgrsc.org The interaction between the anion and the amide groups within the macrocycle can induce a color change visible to the naked eye, allowing for simple and rapid detection. rsc.org Similarly, by attaching fluorescent moieties, researchers can develop sensors where the fluorescence is either "turned on" or "quenched" in the presence of a particular metal ion or anion. researchgate.netcore.ac.ukmdpi.com The design of these sensors often involves creating a three-dimensional binding cavity that complements the size and shape of the target ion, a key principle in host-guest chemistry. nih.govresearchgate.net
Table 1: Examples of Sensing Mechanisms in Macrocycle-Based Sensors
| Sensor Type | Analyte | Principle of Detection | Observable Change |
| Chromogenic | Anions (e.g., F⁻, AcO⁻, H₂PO₄⁻) | Anion binding to receptor induces a change in the electronic structure of the attached chromophore. rsc.orgrsc.org | Color change. rsc.org |
| Fluorescent | Metal Ions (e.g., Hg²⁺, Pb²⁺) | Ion binding alters the photophysical properties of the fluorophore, often through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). researchgate.netmdpi.com | Increase or decrease in fluorescence intensity. mdpi.com |
Selectivity and Sensitivity Enhancement in Sensing Platforms
A critical challenge in sensor development is achieving high selectivity (the ability to detect a specific analyte in a complex mixture) and high sensitivity (the ability to detect very low concentrations of the analyte). For sensors based on this compound, selectivity is often governed by the "size-fit" relationship between the macrocyclic cavity and the target ion. elsevierpure.com The pre-organized structure of the macrocycle provides a well-defined binding site, which can be further tuned through chemical modification to enhance its affinity for a specific guest.
To boost sensitivity, various strategies are employed. One approach involves the incorporation of the sensing molecules into nanomaterials. Functionalizing nanoparticles with this compound-based sensors can lead to a higher concentration of receptor sites in a small area, amplifying the signal. nih.govkaust.edu.saresearchgate.net Furthermore, the choice of the signaling unit and the linker connecting it to the macrocycle can significantly influence the sensor's performance. Judicious selection of these components can lead to a more pronounced change in the optical signal upon analyte binding, thereby lowering the limit of detection. mdpi.comnih.gov
Integration into Functional Materials
The unique properties of this compound also make it a valuable component for the creation of advanced functional materials with tailored properties and applications.
Incorporation into Polymeric and Supramolecular Frameworks
The bifunctional nature of this compound, with its two secondary amine groups, allows for its incorporation into the backbone or as a pendant group in polymeric structures. csic.esumich.edu This can impart the polymer with the ion-binding capabilities of the macrocycle, leading to the development of materials for applications such as ion-exchange resins or membranes for selective ion transport. The introduction of these bulky macrocyclic units can also modify the physical properties of the polymer, such as its solubility and thermal stability. csic.es
Moreover, this compound and its derivatives can serve as building blocks for the construction of metal-organic frameworks (MOFs). mdpi.comresearchgate.netmdpi.com In these materials, the macrocycle can act as a ligand, coordinating with metal ions to form a porous, crystalline structure. mdpi.com The cavities within these MOFs can be designed to selectively adsorb and store specific molecules, making them promising for applications in gas separation, catalysis, and drug delivery. mdpi.comsemanticscholar.orgnih.gov
Supramolecular Self-Assembly and Ordered Structures
Supramolecular self-assembly is a process where molecules spontaneously organize into well-defined, ordered structures through non-covalent interactions. this compound and its derivatives are excellent candidates for directing such self-assembly processes due to their ability to form stable complexes with metal ions and to participate in hydrogen bonding. rsc.org
The coordination of metal ions by this compound can lead to the formation of discrete molecular complexes with specific geometries. These complexes can then act as tectons, or building blocks, for the construction of larger, more complex supramolecular architectures. nih.gov For instance, the self-assembly of these metal-macrocycle complexes can result in the formation of one-dimensional chains, two-dimensional networks, or even three-dimensional frameworks. nih.gov The structure and properties of these self-assembled materials are dictated by the coordination geometry of the metal ion, the nature of the counter-anions, and the presence of any secondary interactions. The ability to control the formation of these ordered structures opens up possibilities for the design of new materials with applications in areas such as molecular electronics and catalysis. rsc.org
Construction of Rotaxanes and Cryptorotaxanes
The synthesis of mechanically interlocked molecules such as rotaxanes and cryptorotaxanes represents a significant area of research, with this compound and its derivatives serving as key components. Rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle, while cryptorotaxanes feature a guest molecule encapsulated within a cryptand, which itself is part of a rotaxane-like structure.
The construction of these intricate architectures often relies on template-directed synthesis, where non-covalent interactions guide the assembly of the components. The nitrogen atoms in the this compound ring can be functionalized to introduce recognition sites for specific guest molecules, facilitating the threading process. One prominent method is the "active template" synthesis, where the crown ether macrocycle catalyzes the reaction that forms the axle of the rotaxane within its cavity. This approach, known as Crown Ether Active Template Synthesis (CEATS), allows for the efficient and straightforward synthesis of rotaxanes with a wide array of functionalities. chemrxiv.org
While direct examples of cryptorotaxanes based on this compound are not extensively documented, the synthesis of cryptands from this macrocycle is a fundamental step towards their creation. By bridging the nitrogen atoms of the diaza-crown ether with another chain of atoms, a three-dimensional cage-like molecule (a cryptand) is formed. This cryptand can then serve as the encapsulating host in a cryptorotaxane.
A variety of synthetic strategies have been developed to incorporate this compound into these complex structures, as highlighted in the following table:
| Synthesis Method | Description | Key Features |
| Active Template Synthesis | The crown ether macrocycle catalyzes the formation of the axle within its cavity. | High efficiency, kinetic control, applicable to a wide range of functional groups. |
| Passive Template Synthesis | A pre-formed pseudo-rotaxane is capped to create the final rotaxane structure. | Relies on strong non-covalent interactions between the macrocycle and the axle. |
| Cryptand Formation | The nitrogen atoms of the diaza-crown ether are bridged to form a 3D cage. | Creates a highly selective and stable host for guest encapsulation. |
Self-Organization into Higher-Order Architectures
The ability of this compound derivatives to self-organize into well-defined, higher-order architectures is a testament to the power of non-covalent interactions in molecular engineering. These self-assembled structures can exhibit emergent properties and functions not present in the individual molecular components.
A notable example is the formation of "molecular clips" from diaza-18-crown-6. In this work, two p-tert-butylcalix orgsyn.orgarene molecules were attached to the central diaza-crown ether moiety through amide bonds. mdpi.com These molecular clips demonstrate exceptional selectivity for certain metal cations, such as barium, and can form complexes with varying stoichiometries with other ions like copper, iron, sodium, and magnesium. mdpi.com The self-assembly process is driven by a combination of hydrogen bonding, and host-guest interactions, leading to the formation of discrete, functional supramolecular entities.
The following table summarizes the complexation behavior of a molecular clip based on diaza-18-crown-6 with various metal cations:
| Cation | Complex Stoichiometry (Ligand:Metal) | Stability Constant (logK) |
| Barium | 1:1 | High (Exceptional Selectivity) |
| Copper | 2:1 | Moderate |
| Iron | 2:1 | Moderate |
| Sodium | 1:2 | Low |
| Magnesium | 1:2 | Low |
These findings highlight the potential for designing sophisticated self-assembling systems based on the this compound scaffold for applications in sensing, separation, and catalysis.
Future Directions in Theoretical Design and Predictive Modeling
The rational design of novel this compound derivatives with tailored properties and the computational screening for advanced applications represent exciting future directions in the field. Theoretical and computational chemistry are poised to play a pivotal role in accelerating the discovery and development of new materials based on this versatile macrocycle.
The ability to predict how structural modifications to the this compound scaffold will affect its properties is crucial for rational design. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure and binding affinities of different derivatives. For instance, DFT modeling has been used to study the interaction of diaza-crown ethers with various cations, revealing that Ca2+ ions are more effectively bound than Na+ and K+. researchgate.net
Furthermore, Quantitative Structure-Activity Relationship (QSAR) analysis can correlate the structural features of these molecules with their biological or chemical activity. These computational approaches provide a powerful toolkit for designing derivatives with enhanced selectivity for specific guests, improved catalytic activity, or desirable photophysical properties.
Computational screening allows for the rapid evaluation of large virtual libraries of this compound derivatives for their potential in various applications. Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of these compounds with biological targets, such as enzymes or DNA. nih.gov This in silico approach can significantly reduce the time and cost associated with experimental screening.
For example, computational methods can be used to screen for derivatives that are potent inhibitors of specific enzymes or that can act as selective ion channels. The insights gained from these computational studies can guide the synthesis of the most promising candidates for further experimental validation.
Synergistic Research Across Disciplines
The unique properties of this compound and its derivatives make them attractive for a wide range of applications, fostering synergistic research across multiple disciplines. The interplay between chemistry, biology, and materials science is leading to the development of innovative technologies with real-world impact.
In the realm of biotechnology, aza-crown ether metal complexes are being explored as artificial hydrolases for the catalytic cleavage of biomolecules. mdpi.com These synthetic enzymes have potential applications in gene therapy and molecular diagnostics. Moreover, derivatives of diaza-18-crown-6 have been investigated for their antiviral activity against influenza strains, demonstrating the potential of these compounds in medicinal chemistry. researchgate.net
In materials science, the ability of this compound to form stable complexes with metal ions is being exploited for the development of novel sensors and extraction agents. The incorporation of this macrocycle into polymers and other materials can impart selective ion-binding capabilities, leading to the creation of smart materials that respond to their environment.
The continued collaboration between chemists, biologists, and materials scientists will undoubtedly unlock the full potential of this compound and its derivatives, leading to new discoveries and technologies that address some of the most pressing challenges in science and society.
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Key Reagents | Yield | Purity Validation |
|---|---|---|---|
| Tosyl-protected route | 1,8-dibromooctane, K₂CO₃ | 64% | GC homogeneity |
| Alternative route | Unspecified alkylation strategy | N/A | Tosyl cleavage |
Advanced: How can researchers optimize reaction conditions for this compound synthesis using factorial design?
Methodological Answer:
Implement a 2³ factorial design to evaluate variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and base concentration (1–3 equiv. K₂CO₃). Measure outcomes (yield, purity) via GC and ANOVA to identify significant interactions. For example, higher temperatures may accelerate cyclization but risk side reactions, while polar solvents improve macrocycle formation .
Basic: What analytical techniques are essential for characterizing macrocyclic diimines like this compound?
Methodological Answer:
- GC : Assess reaction homogeneity and intermediate purity .
- NMR/IR Spectroscopy : Confirm macrocyclic ring formation via imine proton shifts (δ 7.5–8.5 ppm) and C=N stretching (~1640 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (theoretical MW: 280.44 g/mol) .
Cross-validate results against NIST’s gas-phase ion energetics data to resolve ambiguities .
Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing this compound’s coordination behavior?
Methodological Answer:
Contradictions often arise from dynamic equilibria (e.g., ring puckering or metal-ligand dissociation). Use variable-temperature NMR to probe conformational flexibility. For metal complexes, pair X-ray crystallography with DFT simulations to reconcile spectral mismatches. Integrate survey data (e.g., ligand titration curves) with digital trace data (molecular dynamics trajectories) for multi-dimensional validation .
Basic: What stability considerations are critical when handling this compound under experimental conditions?
Methodological Answer:
The compound is stable under inert atmospheres but degrades in the presence of strong acids/alkalis or oxidizing agents. Store at –20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis. Monitor decomposition via TLC or GC, particularly when studying polymerization suitability .
Q. Table 2: Stability Guidelines
| Condition | Recommendation | Hazard |
|---|---|---|
| Storage Temperature | –20°C in sealed vials | Prevents oxidation |
| Incompatible Materials | Avoid HNO₃, H₂O₂, NaOH | Decomposition |
Advanced: How can AI-driven simulations enhance the study of this compound’s host-guest interactions?
Methodological Answer:
Leverage COMSOL Multiphysics to model binding thermodynamics. Train neural networks on existing crystallographic data (e.g., crown ether analogs) to predict cavity size adaptability. Validate predictions via isothermal titration calorimetry (ITC) and compare with AI-generated Gibbs free energy values .
Basic: How should researchers formulate hypotheses about this compound’s applications in supramolecular chemistry?
Methodological Answer:
Align questions with macrocyclic chemistry frameworks (e.g., host-guest theory). Use FINER criteria:
- Feasible : "Does the macrocycle selectively bind K⁺ ions?"
- Novel : "Can it stabilize rare-earth metal complexes?"
Ground hypotheses in literature gaps, such as understudied anion-binding behavior .
Advanced: What methodological challenges arise in cross-disciplinary studies involving this compound?
Methodological Answer:
Key issues include:
- Data Linking : Ethical consent for integrating spectroscopic and computational datasets .
- Theoretical Frameworks : Reconciling coordination chemistry models with polymer science metrics (e.g., Tg, MW distribution).
Address via iterative peer review and hybrid methodologies (e.g., combining factorial design with machine learning) .
Notes
- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
- Tables synthesize evidence-based data; experimental parameters may require optimization.
- Advanced questions emphasize mechanistic depth, while basic questions focus on reproducibility and validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
